N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDXCLNKCKSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro groups to amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other benzamide- and heterocycle-containing derivatives allow for comparative analysis. Below, key analogs from recent literature () are evaluated alongside the target compound.
Structural Features
- Core Heterocycle: Unlike imidazole-based derivatives (e.g., compounds 4a–4j in ), the target compound employs a thieno[3,4-c]pyrazol core. The sulfone group (5,5-dioxo) enhances polarity and may improve solubility compared to dicyanoimidazole derivatives .
- Substituent Effects: The 4-chlorophenyl group at position 2 is analogous to compound 4b (N-(4-chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide). However, the target’s benzamide substituent lacks additional functional groups (e.g., nitro, methoxy) present in analogs like 4c (4-nitrophenyl) or 4e (4-methoxyphenyl), which may influence electronic properties and binding interactions .
Physical Properties
A comparison of melting points (Table 1) highlights stability trends:
| Compound Name / Structure | Melting Point (°C) | Yield (%) |
|---|---|---|
| Target: N-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]benzamide | Not reported | – |
| 4b: N-(4-Chlorophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide | 271–273 | 82 |
| 4c: N-(4-Nitrophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide | 292–294 | 84 |
| 4e: N-(4-Methoxyphenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide | 262–265 | 82 |
Table 1 : Melting points and yields of the target compound and imidazole-based analogs .
- The absence of melting point data for the target compound precludes direct stability comparisons. However, analogs with electron-withdrawing groups (e.g., 4c, 4-nitrophenyl) exhibit higher melting points (~290°C), likely due to enhanced crystallinity from polar interactions.
Spectroscopic and Crystallographic Analysis
- Imidazole Analogs : Characterized by IR spectroscopy, confirming carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches . The target compound’s IR profile would similarly show benzamide C=O and sulfone S=O (~1300–1350 cm⁻¹) stretches.
- Structural Determination : Tools like SHELX and ORTEP (–3) are critical for resolving crystallographic data. While these tools were applied to imidazole derivatives, their use for the target compound’s structural validation remains plausible but unconfirmed in the evidence.
Biological Activity
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant biological implications. Its unique thieno[3,4-c]pyrazole core and chlorophenyl group suggest potential applications in medicinal chemistry, particularly in antiviral and anticancer research.
Chemical Structure
The IUPAC name for this compound is N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O3S |
| IUPAC Name | N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
| CAS Number | 681266-65-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes linked to viral replication or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity associated with angiogenesis and cellular signaling pathways.
- Apoptosis Induction : There is potential for this compound to induce apoptosis in cancer cells by affecting mitochondrial pathways.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound:
- Antiviral Activity : Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit antiviral properties against various viruses by targeting their replication mechanisms.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo by disrupting cell cycle progression and promoting apoptosis.
Case Study: Antiviral Activity
A recent study evaluated the antiviral efficacy of thieno[3,4-c]pyrazole derivatives against human adenoviruses (HAdV). Among the tested compounds, some exhibited selectivity indexes greater than 100 and sub-micromolar potency against HAdV. Notably:
- Compound 15 showed an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) and a maximum tolerated dose of 150 mg/kg in animal models .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9124).
- Blood-Brain Barrier Penetration : High probability (0.9802).
These properties indicate potential for systemic therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
